molecular formula C11H10F3NO3 B1614259 N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine CAS No. 324028-12-8

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine

Cat. No.: B1614259
CAS No.: 324028-12-8
M. Wt: 261.2 g/mol
InChI Key: MJBCGFLRYSZAPQ-SECBINFHSA-N
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Description

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine: is a synthetic amino acid derivative characterized by the presence of an acetyl group and a trifluorophenyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine typically involves the acetylation of 3-(3,4,5-trifluorophenyl)-D-alanine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The acetyl group may also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • N-Acetyl-3-(3,4-difluorophenyl)-D-alanine
  • N-Acetyl-3-(3,5-difluorophenyl)-D-alanine
  • N-Acetyl-3-(4-fluorophenyl)-D-alanine

Comparison: N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to compounds with fewer fluorine atoms. This trifluorination enhances the compound’s lipophilicity, metabolic stability, and binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBCGFLRYSZAPQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650614
Record name N-Acetyl-3,4,5-trifluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324028-12-8
Record name N-Acetyl-3,4,5-trifluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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